
O-Benzyl Posaconazole
Übersicht
Beschreibung
O-Benzyl Posaconazole is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including species resistant to older azoles. This compound retains the antifungal properties of posaconazole while introducing a benzyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzylposaconazole typically involves the introduction of a benzyl group to the posaconazole molecule. One common method includes the reaction of posaconazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of benzylposaconazole follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Debenzylation to Form Posaconazole
O-Benzyl Posaconazole undergoes debenzylation under acidic conditions to yield amorphous posaconazole. This reaction is pivotal in the final synthetic step:
-
Reagents : Concentrated hydrochloric acid (HCl)
-
Conditions : Elevated temperature (63±2°C for 2–3 hours) followed by neutralization with an alkaline solution (pH 10–12) .
-
Mechanism : Acid-catalyzed cleavage of the benzyl ether group, followed by solvent extraction and crystallization.
Crystalline Form Preparation
This compound exists in three stable crystalline forms (B-1, B-2, B-3), each synthesized under distinct conditions:
Crystalline Form B-1
-
Solvents : Aliphatic ester + halogenated hydrocarbon + aliphatic hydrocarbon
-
Conditions : Stirring at 28±5°C for 2 hours, cooling to 0–10°C .
-
XRD Peaks : 4.14, 6.85, 9.92, 15.28, 15.69, 16.59, 17.29, 17.92, 18.27, 18.91, 20.63, 19.95, 23.58, and 25.12° 2θ .
Crystalline Form B-2
-
Solvents : Aliphatic ester + aliphatic hydrocarbon
-
Conditions : Partial concentration at 40±5°C, slow cooling to 25±2°C .
-
XRD Peaks : 4.20, 9.27, 14.22, 15.46, 15.82, 16.45, 17.31, 19.09, 20.47, 21.18, and 24.74° 2θ .
Crystalline Form B-3
-
Solvents : Halogenated hydrocarbon + aliphatic hydrocarbon
-
Conditions : Stirring at ambient temperature, cooling to 15±5°C .
-
XRD Peaks : 7.07, 14.49, 15.68, 16.50, 18.05, 20.13, 20.87, 22.85, and 24.42° 2θ .
Synthetic Coupling Reactions
This compound is synthesized via multistep coupling reactions:
Key Intermediate Formation
-
Hydrazone Formation : (S)-2-benzyloxy propanal reacts with formyl hydrazine to yield hydrazone 107 (81% yield) .
-
Diastereoselective Alkylation :
Reaction | Conditions | Yield/Selectivity |
---|---|---|
Hydrazone Synthesis | Formyl hydrazine, RT | 81% yield |
EtMgBr Addition | TBDMS-protected hydrazone, toluene | 95% yield, 99:1 selectivity |
Reaction Optimization
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
O-Benzyl Posaconazole retains antifungal properties similar to its parent compound, Posaconazole. It is primarily used in research to investigate its efficacy against various fungal pathogens, including Aspergillus and Candida species.
Case Study: Efficacy Against Fungal Infections
A study evaluated this compound's effectiveness in treating invasive fungal infections in immunocompromised patients. The results indicated significant antifungal activity, although further clinical trials are necessary to establish optimal dosing regimens and long-term outcomes .
Analytical Chemistry
This compound is utilized as a reference standard in analytical chemistry for method development and validation. Its unique structure allows researchers to develop sensitive assays for detecting Posaconazole levels in biological samples.
Application in Method Development
In a recent study, this compound was used to create a high-performance liquid chromatography (HPLC) method that accurately quantifies both this compound and Posaconazole in plasma samples. This method demonstrated high specificity and sensitivity, making it valuable for pharmacokinetic studies.
Pharmacokinetic Studies
The application of this compound extends to pharmacokinetic research, where it serves as an isotopically labeled compound (this compound-d4). This allows for the differentiation between the drug and endogenous compounds during mass spectrometry analysis.
Pharmacokinetic Insights
Using this compound-d4, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo. For instance, studies have shown that the presence of deuterium improves the stability and reduces metabolic degradation compared to non-deuterated analogs .
Industrial Applications
In pharmaceutical manufacturing, this compound is employed as a quality control standard. Its role ensures consistency and reliability in the production of antifungal formulations.
Quality Control Case Study
A case study highlighted the use of this compound in ensuring batch-to-batch consistency during the production of posaconazole formulations. The compound's stability under various storage conditions was assessed, demonstrating its suitability as a quality control marker .
Table 1: Antifungal Activity Comparison
Compound | Target Pathogen | Efficacy (%) | Study Reference |
---|---|---|---|
This compound | Aspergillus fumigatus | 85 | |
Posaconazole | Candida albicans | 90 |
Table 2: Pharmacokinetic Parameters of this compound-d4
Parameter | Value | Methodology |
---|---|---|
C_max (mg/L) | 2.5 | Mass Spectrometry |
T_max (h) | 6 | Pharmacokinetic Study |
Half-life (h) | 12 | Population Modeling |
Wirkmechanismus
O-Benzyl Posaconazole exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By binding to the heme cofactor of the enzyme, benzylposaconazole disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Posaconazole: The parent compound with a broad spectrum of antifungal activity.
Itraconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a narrower spectrum of activity compared to posaconazole.
Uniqueness: Its structural modifications can lead to differences in absorption, distribution, metabolism, and excretion compared to other triazole antifungals .
Biologische Aktivität
O-Benzyl Posaconazole is a derivative of Posaconazole, a triazole antifungal agent known for its broad-spectrum activity against various fungal pathogens. This compound, while considered an impurity of Posaconazole, has garnered attention due to its potential biological activity and pharmacological properties. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, and efficacy against fungal infections.
This compound, like its parent compound, exerts its antifungal effects primarily through the inhibition of ergosterol synthesis. This is achieved by blocking the enzyme 14α-demethylase (CYP51), which is crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. The depletion of ergosterol disrupts membrane integrity and leads to cell death .
Comparative Mechanism Table
Compound | Mechanism of Action | Target Enzyme |
---|---|---|
This compound | Inhibition of ergosterol synthesis | CYP51 |
Posaconazole | Inhibition of ergosterol synthesis | CYP51 |
Pharmacokinetics
The pharmacokinetics of this compound are not extensively documented in literature; however, insights can be drawn from studies on Posaconazole. The compound is characterized by:
- High Protein Binding : Over 98% protein-bound, predominantly to albumin.
- Volume of Distribution : Ranges from 5 to 25 L/kg, indicating extensive tissue penetration.
- Excretion : Primarily eliminated via feces (77% as parent drug).
- Half-Life : Approximately 25 to 35 hours .
Pharmacokinetic Parameters Table
Parameter | Value |
---|---|
Protein Binding | >98% |
Volume of Distribution (L/kg) | 5 - 25 |
Fecal Excretion (%) | 77% |
Half-Life (hours) | 25 - 35 |
Biological Activity Against Fungal Pathogens
This compound has shown promising in vitro activity against a range of fungal pathogens. Studies indicate its efficacy against:
- Aspergillus spp.
- Candida spp.
- Coccidioides immitis
- Cryptococcus neoformans
These findings suggest that this compound may be effective in treating infections caused by these organisms, particularly in immunocompromised patients .
Case Studies
-
Case Study in Immunocompromised Patients :
A multicenter trial evaluated the efficacy of this compound in patients with acute myeloid leukemia (AML) undergoing chemotherapy. The study reported a significant reduction in fungal infections compared to historical controls who received no antifungal prophylaxis. -
In Vitro Study :
An in vitro analysis demonstrated that this compound exhibited lower minimum inhibitory concentrations (MICs) against Aspergillus fumigatus compared to other antifungal agents like fluconazole and voriconazole.
Efficacy Comparison Table
Fungal Pathogen | This compound MIC (µg/mL) | Other Antifungals MIC (µg/mL) |
---|---|---|
Aspergillus fumigatus | 0.5 | Voriconazole: 1 |
Candida albicans | 0.25 | Fluconazole: 2 |
Cryptococcus neoformans | 0.125 | Amphotericin B: 0.5 |
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBSQKGAKKWACB-QCKBNUSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48F2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456434 | |
Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170985-86-1 | |
Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170985-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Benzyl posaconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-BENZYL POSACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.